Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-

Description

The exact mass of the compound Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-(2-cyanoethylsulfanylmethyl)-1,3-thiazol-2-yl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5S2/c9-2-1-3-14-4-6-5-15-8(12-6)13-7(10)11/h5H,1,3-4H2,(H4,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKYYRZENXOYAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N=C(N)N)CSCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90227643 | |

| Record name | Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76823-93-3 | |

| Record name | N-[4-[[(2-Cyanoethyl)thio]methyl]-2-thiazolyl]guanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76823-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076823933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-(diaminomethyleneamino)thiazol-4-yl)methylthio)propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Guanidine, [4-[[(2-cyanoethyl)thio]methyl]-2-thiazolyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-[4-[[(2-Cyanoethyl)thio]methyl]-2-thiazolyl]guanidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q26WGP9NWR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-(4-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core basic properties of the guanidine derivative, 2-(4-(((2-cyanoethyl)thio)methyl)thiazol-2-yl)guanidine (CAS No. 76823-93-3). While this compound is noted as a potential impurity or intermediate in the synthesis of pharmaceuticals such as Famotidine, a detailed characterization of its fundamental chemical nature is not widely documented. This guide synthesizes theoretical principles with actionable experimental protocols to empower researchers in drug discovery and development. We will delve into the structural determinants of its basicity, propose methodologies for its empirical determination, and outline its synthesis. Furthermore, this document will provide detailed protocols for assessing its solubility and stability, crucial parameters for any compound intended for pharmaceutical consideration.

Introduction and Molecular Overview

2-(4-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine is a multifaceted organic molecule featuring a highly basic guanidinium functional group appended to a thiazole heterocycle. The guanidine moiety, with a pKa of its conjugate acid around 13.6 for the unsubstituted form, is one of the strongest organic bases in chemistry. This profound basicity is attributed to the resonance stabilization of its protonated form, the guanidinium cation, which delocalizes the positive charge across three nitrogen atoms. However, the substitution of the guanidine group with a 2-thiazolyl ring is anticipated to modulate this basicity. The thiazole ring, being an electron-withdrawing heteroaromatic system, is expected to decrease the electron density on the adjacent nitrogen, thereby lowering the pKa relative to unsubstituted guanidine. A thorough understanding of this property is paramount, as the ionization state of a molecule governs its solubility, membrane permeability, and interactions with biological targets.

This guide will systematically explore the key physicochemical properties of this compound, providing both theoretical context and practical experimental designs for its comprehensive characterization.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2-(4-(((2-cyanoethyl)thio)methyl)thiazol-2-yl)guanidine is presented below.

| Property | Value | Source |

| IUPAC Name | 2-(4-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine | --- |

| Synonyms | N-[4-[[(2-Cyanoethyl)thio]methyl]-2-thiazolyl]guanidine, Famotidine Impurity F | [1][2] |

| CAS Number | 76823-93-3 | [1][3] |

| Molecular Formula | C₈H₁₁N₅S₂ | [3] |

| Molecular Weight | 241.34 g/mol | [3] |

| Appearance | Off-white solid | [1] |

| Melting Point | 128-132 °C | [3] |

| Predicted pKa | 9.5 - 11.5 | Theoretical Estimation |

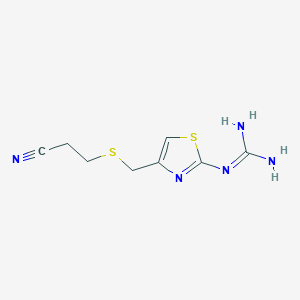

Chemical Structure and Key Functional Groups

The structure of 2-(4-(((2-cyanoethyl)thio)methyl)thiazol-2-yl)guanidine is characterized by three key functional groups that dictate its chemical behavior: the guanidine group, the thiazole ring, and the cyanoethylthio side chain.

Caption: Chemical structure of 2-(4-(((2-cyanoethyl)thio)methyl)thiazol-2-yl)guanidine.

Basicity and pKa Determination

The basicity of the guanidine moiety is its most prominent chemical feature. The pKa of the conjugate acid is a quantitative measure of this basicity.

Theoretical Considerations

Guanidine is a superbase due to the efficient delocalization of the positive charge in its protonated form. However, the attachment of the electron-withdrawing 2-thiazolyl group to one of the guanidine nitrogens will decrease the basicity. This is because the thiazole ring pulls electron density away from the guanidine system, making the lone pairs on the nitrogens less available for protonation. While an exact pKa has not been experimentally reported, a reasoned estimation places it in the range of 9.5 to 11.5. This is significantly lower than unsubstituted guanidine but still indicates a strongly basic character. Computational methods, such as those based on ab initio calculations of bond lengths, have shown promise in predicting the pKa of substituted guanidines and could be employed for a more precise theoretical value.[4][5][6]

Proposed Experimental Protocol for pKa Determination

A definitive pKa value must be determined empirically. Potentiometric titration is a robust and widely accepted method for this purpose.

Objective: To determine the pKa of 2-(4-(((2-cyanoethyl)thio)methyl)thiazol-2-yl)guanidine by potentiometric titration.

Materials:

-

2-(4-(((2-cyanoethyl)thio)methyl)thiazol-2-yl)guanidine

-

0.1 M Hydrochloric acid (HCl), standardized

-

0.1 M Sodium hydroxide (NaOH), standardized and carbonate-free

-

Potassium chloride (KCl) for ionic strength adjustment

-

Deionized water, degassed

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or manual burette

-

Stir plate and stir bar

-

Thermostatically controlled water bath

Procedure:

-

Preparation of the Analyte Solution: Accurately weigh approximately 24 mg of the compound and dissolve it in 50 mL of deionized water. Add a calculated amount of KCl to maintain a constant ionic strength (e.g., 0.1 M).

-

Titration Setup: Place the beaker containing the analyte solution in the water bath maintained at a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure continuous stirring.

-

Titration: Titrate the solution with the standardized 0.1 M HCl. Record the pH value after each incremental addition of the titrant. Continue the titration well past the equivalence point.

-

Data Analysis: Plot the pH versus the volume of HCl added. The pKa can be determined from the half-equivalence point, where half of the guanidine groups have been protonated. For more accurate results, a Gran plot or derivative plots of the titration curve can be used to determine the equivalence point precisely.

Caption: Workflow for pKa determination by potentiometric titration.

Solubility Assessment

Solubility is a critical parameter for drug development, influencing bioavailability and formulation strategies.

Theoretical Considerations

The solubility of 2-(4-(((2-cyanoethyl)thio)methyl)thiazol-2-yl)guanidine is expected to be pH-dependent due to the basic nature of the guanidine group. At pH values significantly below its pKa, the compound will exist predominantly in its protonated, cationic form, which is expected to have higher aqueous solubility due to ion-dipole interactions with water. Conversely, at pH values above its pKa, the neutral form will dominate, likely leading to lower aqueous solubility. The presence of the polar cyano group may contribute to some degree of solubility in both polar and non-polar organic solvents.

Proposed Experimental Protocol for Equilibrium Solubility Determination

The shake-flask method is the gold standard for determining equilibrium solubility.[7]

Objective: To determine the pH-dependent equilibrium solubility of the compound in aqueous buffers.

Materials:

-

2-(4-(((2-cyanoethyl)thio)methyl)thiazol-2-yl)guanidine

-

Aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4)

-

Mechanical shaker or orbital incubator capable of maintaining 37 ± 1 °C

-

Centrifuge

-

Validated quantitative analytical method (e.g., HPLC-UV)

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to vials containing the different pH buffers. Ensure that a visible amount of undissolved solid remains.

-

Equilibration: Seal the vials and place them in a mechanical shaker at 37 °C for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, centrifuge the samples to pellet the excess solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it. Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

References

- 1. allmpus.com [allmpus.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. prepchem.com [prepchem.com]

- 4. Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths | Semantic Scholar [semanticscholar.org]

- 7. who.int [who.int]

An In-depth Technical Guide to Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- (CAS No. 76823-93-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-, a compound primarily known in the pharmaceutical industry as Famotidine Cyanoethyl Impurity. The document delves into its chemical identity, physicochemical properties, and its critical context as a process-related impurity in the synthesis of the widely used histamine H₂-receptor antagonist, Famotidine. The guide outlines the presumptive synthetic pathway leading to its formation, offering insights into the potential side reactions during drug manufacturing. Furthermore, it details established analytical methodologies, particularly High-Performance Liquid Chromatography (HPLC), for its detection and quantification, which are crucial for quality control in pharmaceutical formulations. While specific biological activity and toxicology data for this impurity are limited, this guide discusses the general considerations for impurities in active pharmaceutical ingredients (APIs) and the importance of their control.

Introduction and Chemical Identity

Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- is a chemical entity with the CAS number 76823-93-3.[1][2][3][4][5] In the realm of pharmaceutical sciences, it is most commonly referred to as Famotidine Cyanoethyl Impurity .[][7] Its chemical structure features a guanidine group attached to a thiazole ring, which is further substituted with a (2-cyanoethyl)thiomethyl group. This compound is of significant interest to researchers and professionals in drug development and quality control due to its classification as a process-related impurity in the manufacturing of Famotidine.[8][9] Understanding the profile of such impurities is a critical aspect of drug development, ensuring the safety and efficacy of the final pharmaceutical product.

Synonyms:

-

N-[4-[[(2-Cyanoethyl)thio]methyl]-2-thiazolyl]guanidine[1]

-

2-(4-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine

-

3-(2-Guanidino-thiazol-4-yl-methylthio)-propionitrile

-

1-(4-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine[][7]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this impurity is essential for the development of analytical methods for its separation and quantification.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N₅S₂ | [9] |

| Molecular Weight | 241.34 g/mol | [2][9] |

| Appearance | Solid (Typical) | |

| Melting Point | 128-132 °C | [3] |

| SMILES String | N#CCCSCC1=CN=C(S1)NC(=N)N | [1] |

| InChI Key | FSKYYRZENXOYAP-UHFFFAOYSA-N | [3] |

Synthesis and Formation as a Famotidine Impurity

The presence of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- in Famotidine is a direct consequence of the synthetic route employed for the active pharmaceutical ingredient. While a definitive, step-by-step synthesis of this specific compound as a primary target is not widely published, its formation as a byproduct can be logically inferred from the known synthesis of Famotidine.

The synthesis of Famotidine typically involves the reaction of a key intermediate, such as 2-guanidinothiazole-4-ylmethyl chloride, with a sulfur-containing side chain. The intended reaction is with a protected form of 3-mercaptopropionamidine. However, the presence of other reactive species or impurities in the starting materials or reagents can lead to the formation of byproducts.

Presumptive Formation Pathway:

It is highly probable that the Famotidine Cyanoethyl Impurity is formed when the 2-guanidinothiazole-4-ylmethyl chloride intermediate reacts with 3-mercaptopropionitrile (HSCH₂CH₂CN) instead of the desired side chain precursor. 3-Mercaptopropionitrile is structurally very similar to the intended reactant and could be present as an impurity in the starting materials or formed under certain reaction conditions.[7]

The reaction would proceed via a nucleophilic substitution, where the thiol group of 3-mercaptopropionitrile attacks the chloromethyl group of the thiazole intermediate, displacing the chloride ion.

Presumptive reaction scheme for impurity formation.

The control of this impurity, therefore, lies in the stringent quality control of starting materials and the optimization of reaction conditions to favor the desired reaction pathway.

Biological Activity and Toxicological Profile

As an impurity, the primary concern regarding Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- is its potential to contribute to the adverse effect profile of the final drug product.

Mechanism of Action Context:

The parent drug, Famotidine, is a potent and selective histamine H₂-receptor antagonist.[] It competitively inhibits the binding of histamine to H₂ receptors on the basolateral membrane of gastric parietal cells, thereby reducing gastric acid secretion. The structural similarity of the impurity to Famotidine, particularly the guanidinothiazole core, raises the question of whether it could exhibit any affinity for the H₂ receptor or other biological targets. However, there is a lack of publicly available data on the specific pharmacological activity of this impurity.

Toxicology:

The toxicological profile of this specific impurity has not been extensively studied and reported in the public domain. Regulatory guidelines necessitate the identification and control of impurities in active pharmaceutical ingredients, with stricter limits for those with potential genotoxicity.[8] In silico (computer-based) toxicology assessments are often employed to predict the potential for genotoxicity of impurities.[8] For Famotidine and its related compounds, any new or uncharacterized impurity would warrant such an assessment to ensure patient safety.

The general toxicological profile of Famotidine itself is well-established, with good tolerance and a low incidence of adverse effects. The S-oxide metabolite of Famotidine is known to have no pharmacological activity. However, the activity of other process-related impurities must be evaluated on a case-by-case basis.

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- are paramount for the quality control of Famotidine. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed technique for this purpose.[9]

Experimental Protocol: RP-HPLC Method for Famotidine and its Impurities

This protocol is a representative example based on published methods for the analysis of Famotidine and its impurities.[9]

Objective: To separate and quantify Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- and other related impurities from the bulk Famotidine drug substance.

Materials and Reagents:

-

Reference standard of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-

-

Famotidine bulk drug sample

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

Potassium dihydrogen phosphate

-

Orthophosphoric acid or triethylamine (for pH adjustment)

-

HPLC grade water

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | A mixture of an aqueous phosphate buffer and acetonitrile (e.g., 87:13 v/v), with the pH of the buffer adjusted to around 3.0. |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 265 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

Procedure:

-

Preparation of Mobile Phase: Prepare the aqueous phosphate buffer by dissolving a suitable amount of potassium dihydrogen phosphate in HPLC grade water. Adjust the pH to the desired value using orthophosphoric acid or triethylamine. Filter and degas the buffer. Prepare the final mobile phase by mixing the buffer and acetonitrile in the specified ratio.

-

Preparation of Standard Solution: Accurately weigh and dissolve the reference standard of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).

-

Preparation of Sample Solution: Accurately weigh and dissolve the Famotidine bulk drug sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

-

Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: The amount of the impurity in the Famotidine sample can be calculated by comparing the peak area of the impurity in the sample chromatogram with the peak area of the reference standard in the standard chromatogram.

Workflow for HPLC analysis of the impurity.

Conclusion

Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- is a significant process-related impurity in the synthesis of Famotidine. Its formation is likely due to a side reaction with 3-mercaptopropionitrile. While specific data on its biological activity and toxicology are scarce, its control is essential for ensuring the quality, safety, and efficacy of Famotidine-containing pharmaceuticals. The availability of robust analytical methods, such as RP-HPLC, allows for the effective monitoring and limitation of this impurity in the final drug product, adhering to the stringent requirements of regulatory bodies. Further research into the pharmacological and toxicological profile of this and other Famotidine impurities would be beneficial for a more comprehensive risk assessment.

References

- 1. Famotidine Cyanoethyl Impurity | CAS No.76823-93-3 [chemicea.com]

- 2. 3-Mercaptopropionitrile - Wikipedia [en.wikipedia.org]

- 3. Identification, trace level quantification, and in silico assessment of potential genotoxic impurity in Famotidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. scielo.isciii.es [scielo.isciii.es]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-, identified by the CAS Registry Number 76823-93-3, is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of the histamine H₂-receptor antagonist, Famotidine.[1][2] Famotidine is a widely used pharmaceutical agent for the treatment of gastric and duodenal ulcers by inhibiting the secretion of gastric acid.[3] The subject compound, often referred to as a "Famotidine Cyanoethyl Impurity," represents a critical juncture in the manufacturing process of Famotidine.[4][5] Understanding its chemical properties, synthesis, and analytical characterization is paramount for process optimization, impurity profiling, and ensuring the quality and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of this important synthetic intermediate.

Chemical Identity and Properties

This molecule is characterized by a guanidine group attached to a thiazole ring, which is further substituted with a methyl thioether linked to a cyanoethyl group.

| Property | Value | Source(s) |

| IUPAC Name | 2-[4-(2-cyanoethylsulfanylmethyl)-1,3-thiazol-2-yl]guanidine | |

| Synonyms | N-[4-[[(2-Cyanoethyl)thio]methyl]-2-thiazolyl]guanidine, 3-(2-Guanidino-thiazol-4-yl-methylthio)-propionitrile, Famotidine Cyanoethyl Impurity | [4][6][7] |

| CAS Number | 76823-93-3 | [1][8] |

| Molecular Formula | C₈H₁₁N₅S₂ | [1][7][8] |

| Molecular Weight | 241.34 g/mol | [1][7][8] |

| Appearance | Off-White to Beige Solid | [7] |

| Melting Point | 128-132 °C | [8] |

| Storage | 2-8°C, Refrigerator | [7] |

Synthesis and Manufacturing

The synthesis of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- is a multi-step process that involves the preparation of key precursors. The primary route involves the reaction of a chloromethyl-guanidinothiazole derivative with a cyanoethylthiol source. A representative synthetic workflow is outlined below.

Caption: Synthetic pathways to the target molecule.

Experimental Protocols

Protocol 1: Synthesis of 2-Guanidino-4-chloromethylthiazole hydrochloride

This precursor is synthesized via a modified Hantzsch thiazole synthesis.[6][8]

-

Suspend amidinothiourea (16.8 g) in acetone (75 ml).

-

Add a solution of 1,3-dichloroacetone (18 g) in acetone (60 ml). A slight exotherm may be observed.

-

Stir the mixture overnight at room temperature. The crystalline suspension will transform into a fine white solid.

-

Filter the solid and wash with acetone.

-

Recrystallize the product from ethanol to yield 2-guanidino-4-chloromethylthiazole hydrochloride. The expected melting point is 191-193°C.[8]

Protocol 2: Synthesis of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-

This procedure is adapted from patent literature describing the synthesis of this Famotidine intermediate.[9]

-

Prepare a solution of sodium hydroxide (5.6 g) in a mixture of water (30 ml) and methanol (30 ml).

-

Cool the solution and dissolve S-(β-cyanoethyl)isothiouronium hydrochloride (7.3 g).

-

In a separate vessel, dissolve 2-guanidino-4-chloromethylthiazole hydrochloride (10 g) in a mixture of water (40 ml) and methanol.

-

Add the solution from step 3 to the solution from step 2.

-

Stir the resulting mixture for 1 hour.

-

Filter the resulting crystals to obtain 3-(2-guanidinothiazol-4-ylmethylthio)propionitrile. The expected yield is approximately 7 g (72%), with a melting point of 132°C (with decomposition).[9]

An alternative approach described in European patent literature involves the reaction of S-(2-guanidine-4-thiazolylmethyl)-isothiourea dihydrochloride with acrylonitrile in the presence of sodium hydroxide in a methanol/water solvent system.[5]

Role in Drug Development: The Famotidine Connection

The primary significance of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- lies in its role as a direct precursor to Famotidine. The subsequent synthetic step involves the conversion of the nitrile group to a sulfamoyl amidine moiety.

Caption: Final step in the synthesis of Famotidine.

The nitrile group of the intermediate is first converted to an iminoether base, which is then reacted with sulfamide to yield Famotidine.[3] Given its position in the synthetic pathway, this compound can also be present as a process-related impurity in the final Famotidine drug substance. Therefore, its detection and quantification are crucial aspects of quality control in Famotidine manufacturing.[1]

Biological Significance

As a synthetic intermediate and potential impurity, Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- is not intended to have therapeutic effects. There is limited publicly available data on its specific biological activity or toxicological profile. However, the presence of a guanidine moiety, a functional group found in numerous biologically active natural products and pharmaceuticals, suggests a potential for biological interactions.[9] The primary concern in a pharmaceutical context is the potential for any unreacted intermediate to be carried over into the final drug product, which necessitates stringent control and analytical monitoring.[10]

Analytical Methods for Characterization and Quality Control

The analysis of this compound, particularly in the context of Famotidine production, typically relies on chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is the most common method for the separation and quantification of Famotidine and its related substances, including the cyanoethyl impurity.[4][7] A typical method would utilize a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.[4]

-

Ultra-Performance Liquid Chromatography (UPLC): UPLC offers higher resolution and faster analysis times compared to traditional HPLC and is also employed for impurity profiling of Famotidine.[1]

Spectroscopic Characterization:

While comprehensive spectral data is often proprietary, standard characterization of the pure compound would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the protons on the thiazole ring, the methylene groups of the cyanoethylthio chain, and exchangeable protons of the guanidine group.

-

¹³C NMR: Would reveal signals for the carbon atoms of the thiazole ring, the nitrile carbon, and the carbons of the alkyl chain and guanidine group.

-

-

Infrared (IR) Spectroscopy: Key absorption bands would be expected for the N-H stretching of the guanidine group, the C≡N stretching of the nitrile group, and C=N and C-S stretching vibrations of the thiazole ring.

-

Mass Spectrometry (MS): Would be used to confirm the molecular weight of the compound (241.34 g/mol ).[1][7][8]

Many commercial suppliers of this reference standard provide a complete Certificate of Analysis including ¹H-NMR, Mass, and HPLC data upon purchase.[4][11]

Safety and Handling

Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Based on available safety data sheets, it is classified as harmful if swallowed and may cause an allergic skin reaction.[8]

Conclusion

Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- is a compound of significant interest to the pharmaceutical industry, serving as a key intermediate in the synthesis of Famotidine. A thorough understanding of its synthesis, chemical properties, and analytical control is essential for the efficient and safe production of this important medication. This guide has provided a consolidated overview of the critical technical aspects of this molecule, offering a valuable resource for professionals in drug development and chemical research.

References

- 1. Method for producing 3-mercaptopropionic acid, and methods using same for producing carboxylic acid ester compound having mercapto group and thiourethane-based optical material | TREA [trea.com]

- 2. scielo.isciii.es [scielo.isciii.es]

- 3. Famotidine Cyanoethyl Impurity | CAS No.76823-93-3 [chemicea.com]

- 4. glppharmastandards.com [glppharmastandards.com]

- 5. acgpubs.org [acgpubs.org]

- 6. 3-Mercaptopropionitrile - Wikipedia [en.wikipedia.org]

- 7. 3-(2-(Diaminomethyleneamino)thiazol-4-yl)methylthio)propiononitrile | C8H11N5S2 | CID 5075259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CA2146626C - Preparation of 3-mercaptopropionitrile and 3-mercaptopropionic acid - Google Patents [patents.google.com]

- 9. 3-(2-Guanidino-thiazol-4-yl-methylthio)-propionitrile | 76823-93-3 [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. synthinkchemicals.com [synthinkchemicals.com]

An In-depth Technical Guide to the Chemical Synthesis of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-

Abstract

Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-, identified by CAS Registry Number 76823-93-3, is a pivotal intermediate in the synthesis of Famotidine, a potent histamine H₂ receptor antagonist widely used in the treatment of gastric ulcers and gastroesophageal reflux disease.[1][2] The efficient and high-yield synthesis of this guanidinothiazole derivative is of significant interest in pharmaceutical manufacturing. This guide provides a detailed examination of the prevalent synthetic pathways, offering insights into the underlying chemical principles, step-by-step experimental protocols, and process considerations for researchers and professionals in drug development.

Introduction: The Significance of the Target Molecule

The target molecule, N''-[4-[[(2-cyanoethyl)thio]methyl]-2-thiazolyl]guanidine, serves as the core structure onto which the final sulfamoyl-amidine side chain of Famotidine is constructed.[3] Its synthesis involves the strategic formation of the 2-guanidinothiazole heterocycle and the subsequent attachment of the cyanoethylthio side chain. The purity and yield of this intermediate directly impact the efficiency and economic viability of the overall Famotidine production process. This document will explore two primary, field-proven synthetic routes.

Synthetic Pathway I: Hantzsch Thiazole Synthesis Approach

This classic and widely adopted pathway is based on the Hantzsch thiazole synthesis, a condensation reaction between a α-haloketone and a thiourea derivative. The synthesis proceeds in two main stages: the formation of a chloromethyl-guanidinothiazole intermediate, followed by a nucleophilic substitution to introduce the side chain.

Overall Reaction Scheme

The pathway can be summarized as follows:

-

Stage 1: Reaction of 1,3-dichloroacetone with amidinothiourea to form 2-guanidino-4-chloromethylthiazole hydrochloride.

-

Stage 2: Reaction of the thiazole intermediate with a sulfur nucleophile derived from 3-mercaptopropionitrile to yield the final product.

Stage 1: Formation of the Guanidinothiazole Ring

The foundational step is the cyclocondensation reaction. Amidinothiourea, serving as the N-C-S component, reacts with 1,3-dichloroacetone, the α-haloketone.

-

Causality and Mechanism: The reaction is a classic Hantzsch synthesis. The more nucleophilic thioamide sulfur of amidinothiourea attacks one of the electrophilic carbonyl-adjacent carbons of 1,3-dichloroacetone. This is followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring. The second chlorine atom remains as a reactive handle for the next stage.

Detailed Experimental Protocol: Synthesis of 2-guanidino-4-chloromethylthiazole hydrochloride [4]

-

Suspend 16.8 g of amidinothiourea in 75 ml of acetone in a suitable reaction vessel.

-

In a separate vessel, dissolve 18 g of 1,3-dichloroacetone in 60 ml of acetone.

-

Add the 1,3-dichloroacetone solution to the amidinothiourea suspension.

-

Stir the resulting mixture for 2 hours. A crystalline precipitate will form.

-

Collect the resulting crystals by filtration under reduced pressure.

-

The collected solid is 2-guanidino-4-chloromethylthiazole hydrochloride (yield: 23 g).

Stage 2: Side Chain Attachment via Nucleophilic Substitution

In this stage, the chlorine atom on the thiazole's methyl group is displaced by a thiolate nucleophile generated from 3-mercaptopropionitrile.

-

Causality and Mechanism: 3-mercaptopropionitrile is first deprotonated by a base (e.g., sodium hydroxide) to form the highly nucleophilic thiolate anion (⁻S-CH₂CH₂CN). This thiolate then attacks the electrophilic carbon of the chloromethyl group on the thiazole ring in a classic Sₙ2 reaction, displacing the chloride ion and forming the desired carbon-sulfur bond.

Detailed Experimental Protocol: Synthesis of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- [4]

-

Prepare a basic solution by dissolving 5.6 g of sodium hydroxide in a mixture of 30 ml of water and 30 ml of methanol. Cool the solution.

-

To this basic solution, add and dissolve 7.3 g of S-(β-cyanoethyl)isothiouronium hydrochloride (a stable precursor to 3-mercaptopropionitrile).

-

In a separate vessel, dissolve 10 g of 2-guanidino-4-chloromethylthiazole hydrochloride (from Stage 1) in 40 ml of a water-methanol mixed solvent.

-

Add the thiazole solution to the thiolate solution.

-

Stir the reaction mixture for 1 hour. Crystals of the product will precipitate.

-

Collect the crystals by filtration to obtain 3-(2-guanidinothiazol-4-ylmethylthio)propionitrile (yield: 7 g).

Visualization of Pathway I

Caption: Workflow for the Hantzsch-based synthesis of the target molecule.

Synthetic Pathway II: Alternative Condensation Route

An alternative and highly efficient pathway involves the direct condensation of amidinothiourea with a pre-formed α-haloketone that already contains the complete side chain. This route consolidates the synthesis into a single cyclization step.

Overall Reaction Scheme

This pathway involves the reaction of 1-chloro-3-(2-cyanoethylthio)propanone with amidinothiourea.

-

Causality and Mechanism: Similar to Pathway I, this is a Hantzsch thiazole synthesis. However, the starting α-haloketone is more complex. The thioamide group of amidinothiourea attacks the carbonyl carbon of the propanone derivative. The subsequent intramolecular cyclization and dehydration proceed as expected, directly forming the final product in one pot. This approach avoids the isolation of the reactive chloromethylthiazole intermediate.

Detailed Experimental Protocol[5]

-

Dissolve 8.9 g of 1-chloro-3-(2-cyanoethylthio)propanone in 100 ml of acetone in a reaction flask.

-

Add 6.3 g of amidinothiourea to the solution.

-

Heat the reaction mixture and stir at 50°C for 9 hours.

-

After the reaction is complete, concentrate the mixture under reduced pressure to remove the acetone.

-

Make the residue basic using a saturated sodium carbonate solution.

-

Extract the product from the aqueous layer using a chloroform-methanol (10:1) solution (2 x 170 ml).

-

Combine the organic extracts and dry them over anhydrous magnesium sulfate.

-

Concentrate the dried organic solution in vacuo to yield a solid.

-

Recrystallize the solid from an acetone-hexane mixture to afford 10.2 g of pure N''-[4-[[(2-cyanoethyl)thio]methyl]-2-thiazolyl]guanidine.

Quantitative Data Summary

| Parameter | Pathway I (Stage 2) | Pathway II |

| Key Reagents | 2-guanidino-4-chloromethylthiazole, S-(β-cyanoethyl)isothiouronium HCl | 1-chloro-3-(2-cyanoethylthio)propanone, Amidinothiourea |

| Solvent | Water/Methanol | Acetone |

| Base | Sodium Hydroxide | Sodium Carbonate (workup) |

| Reaction Time | 1 hour | 9 hours |

| Temperature | Ambient | 50°C |

| Reported Yield | ~70% (based on molar equivalents provided) | ~85-90% (based on molar equivalents provided) |

Visualization of Pathway II

Caption: Workflow for the direct condensation synthesis pathway.

Trustworthiness and Process Validation

The protocols described are derived from established patent literature and chemical synthesis databases, ensuring their reliability and reproducibility.[4][5]

-

Self-Validation: Each protocol includes a complete workup and purification procedure (e.g., extraction, crystallization). The final step of crystallization is critical as it serves as a self-validating purification method. The reported melting point of the final product (125°-128° C) is a key analytical parameter to confirm purity.[5]

-

Process Control: Critical parameters are highlighted, such as temperature control (heating to 50°C in Pathway II) and pH adjustment (basification with sodium carbonate in Pathway II). Adherence to these parameters is essential for maximizing yield and minimizing side-product formation.

Conclusion

The synthesis of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- can be effectively achieved through multiple routes, with the Hantzsch thiazole synthesis being the core chemical transformation. Pathway I represents a two-stage approach that relies on a stable but reactive chloromethyl intermediate. Pathway II offers a more streamlined, one-pot cyclization that may be preferable for industrial-scale manufacturing due to fewer intermediate isolation steps. The choice of pathway depends on factors such as the availability of starting materials, desired operational simplicity, and overall process economics. Both routes provide reliable and high-yield access to this crucial pharmaceutical intermediate.

References

- 1. shabbirchemicals.com [shabbirchemicals.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. US4283408A - Guanidinothiazole compounds, process for preparation and gastric inhibiting compositions containing them - Google Patents [patents.google.com]

- 4. KR870001794B1 - Method for preparing guanidino thiazole compound - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

A Technical Guide to the Biological Potential of Thiazolyl Guanidine Compounds

Abstract: The synergistic combination of the thiazole ring and the guanidine moiety has given rise to a class of compounds with significant and diverse biological activities. The thiazole nucleus, a common scaffold in numerous pharmaceuticals, provides a versatile framework for structural modification, while the guanidinium group, with its unique electronic and hydrogen-bonding capabilities, facilitates interactions with a variety of biological targets.[1][2] This guide provides an in-depth exploration of the demonstrated and potential biological activities of thiazolyl guanidine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanistic underpinnings of these activities, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical scaffold for therapeutic innovation.

The Thiazolyl Guanidine Scaffold: A Privileged Structure in Medicinal Chemistry

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. Its derivatives are known to exhibit a wide array of pharmacological effects, including anticancer, antibacterial, antifungal, and anti-inflammatory activities.[3][4] The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is strongly basic and exists as a protonated, delocalized guanidinium cation at physiological pH. This feature allows it to form strong, multipoint hydrogen bonds with biological targets such as phosphates, carboxylates, and enzyme active sites, making it a key pharmacophore in many natural and synthetic bioactive molecules.[5][6] The fusion of these two moieties creates a molecular architecture primed for potent and diverse biological engagement.

General Synthesis Strategies

The synthesis of the core 2-aminothiazole structure is often achieved through the well-established Hantzsch thiazole synthesis.[7] This method typically involves the condensation of an α-haloketone with a thiourea derivative.[7][8] Subsequent modification of the 2-amino group to incorporate the guanidine functionality, along with substitutions on the thiazole ring, allows for the creation of diverse chemical libraries for biological screening.[9]

References

- 1. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]

- 9. Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Characteristics of Famotidine Cyanoethyl Impurity

Section 1: Introduction to Famotidine and the Imperative of Impurity Profiling

Famotidine is a potent histamine H2-receptor antagonist that plays a crucial role in managing gastrointestinal conditions related to excessive acid secretion, such as gastric ulcers and gastroesophageal reflux disease (GERD).[][2] Its mechanism of action involves the competitive inhibition of histamine H2-receptors on gastric parietal cells, leading to a reduction in both the volume and acid concentration of gastric secretions.[][3] The chemical integrity of an Active Pharmaceutical Ingredient (API) like famotidine is paramount to its safety and efficacy.

In pharmaceutical development, impurities are undesired chemical substances that can emerge during the manufacturing process or upon storage of the drug substance.[4] These entities offer no therapeutic benefit and can, in some cases, pose a risk to patient safety.[4] Regulatory bodies, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of these impurities.[4][5] The ICH Q3A and Q3B guidelines, for instance, provide a framework for reporting, identifying, and qualifying impurities in new drug substances and products, respectively.[5][6][7] This guide provides an in-depth analysis of a specific process-related impurity of famotidine, the cyanoethyl impurity, focusing on its physicochemical properties and the analytical methodologies required for its characterization and control.

Section 2: Identification and Structure of Famotidine Cyanoethyl Impurity

The Famotidine Cyanoethyl Impurity is a known related substance of famotidine, often arising from the synthetic process. A precise understanding of its structure is the foundation for all subsequent physicochemical and toxicological evaluations.

Table 1: Key Identifiers of Famotidine Cyanoethyl Impurity

| Identifier | Value | Source(s) |

| Chemical Name | 2-(4-((2-Cyanoethylthio)methyl)thiazol-2-yl)guanidine | [8][9] |

| CAS Number | 76823-93-3 | [8][9][10] |

| Molecular Formula | C8H11N5S2 | [8] |

| Molecular Weight | 241.34 g/mol | [8][10] |

Structurally, the cyanoethyl impurity is closely related to a key intermediate in the synthesis of famotidine. It retains the core 2-guanidinothiazole ring but differs significantly in the side chain, lacking the sulfamoylpropanimidamide group characteristic of the final famotidine molecule. This structural difference is critical as it profoundly alters the molecule's physicochemical properties and its potential pharmacological and toxicological profile.

Section 3: Core Physicochemical Properties and Their Experimental Determination

The physicochemical properties of an impurity dictate its behavior during manufacturing, formulation, and in biological systems. Determining these parameters is essential for developing robust control strategies and assessing potential risks.

Solubility

Solubility influences the fate of an impurity, including its potential to be purged during manufacturing and its absorption in the body if present in the final drug product. Famotidine itself is very slightly soluble in water.[2][11] The solubility of the cyanoethyl impurity must be determined empirically to inform purification processes and risk assessments.

Experimental Protocol: Equilibrium Shake-Flask Solubility Determination

-

Objective: To determine the aqueous solubility of the Famotidine Cyanoethyl Impurity at a controlled temperature (e.g., 25°C).

-

Materials: Purified cyanoethyl impurity reference standard, deionized water, temperature-controlled shaker, centrifuge, calibrated HPLC system.

-

Procedure:

-

Add an excess amount of the impurity to a known volume of deionized water in a sealed glass vial. The excess solid should be clearly visible.

-

Place the vial in a shaker bath set to a constant temperature (25°C ± 0.5°C).

-

Agitate the sample for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-point study should be conducted to confirm equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and centrifuge it to remove any remaining undissolved solids.

-

Accurately dilute the clear supernatant with a suitable mobile phase.

-

Quantify the concentration of the dissolved impurity using a validated, stability-indicating HPLC method against a known concentration of the reference standard.

-

The experiment should be performed in triplicate.

-

-

Causality: The shake-flask method is the gold standard because it ensures that a true thermodynamic equilibrium is reached between the solid and dissolved states, providing a definitive solubility value.

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. The guanidine group in the cyanoethyl impurity is strongly basic and will be protonated at physiological pH. This property is critical for predicting its behavior in different environments and for developing analytical methods, particularly for liquid chromatography.

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Objective: To determine the pKa of the basic guanidine function on the cyanoethyl impurity.

-

Materials: Purified impurity standard, standardized 0.1 M HCl, deionized water, calibrated pH meter and electrode, automatic titrator.

-

Procedure:

-

Accurately weigh and dissolve a known amount of the impurity in a defined volume of CO2-free deionized water.

-

Immerse the calibrated pH electrode into the solution.

-

Titrate the solution with a standardized solution of hydrochloric acid, adding small, precise increments of the titrant.

-

Record the pH of the solution after each addition of titrant.

-

Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point.

-

Specialized software is often used to calculate the pKa from the derivative of the titration curve.

-

-

Causality: Potentiometric titration directly measures the change in hydrogen ion concentration as the basic functional group is neutralized by an acid. This provides a direct and accurate measurement of the pKa, which is fundamental to understanding the impurity's ionization state.

Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a molecule's lipophilicity. It is a key predictor of membrane permeability, bioavailability, and potential for bioaccumulation. Famotidine is a relatively polar molecule, with a computed XLogP3 of -0.6.[2] The LogP of the cyanoethyl impurity is expected to differ and must be determined experimentally.

Experimental Protocol: Shake-Flask LogP Determination (OECD 107)

-

Objective: To determine the n-octanol/water partition coefficient of the impurity.

-

Materials: Purified impurity standard, n-octanol (pre-saturated with water), buffered deionized water (pre-saturated with n-octanol), calibrated analytical equipment (HPLC).

-

Procedure:

-

Prepare a stock solution of the impurity in the aqueous phase.

-

Combine a known volume of this aqueous solution with a known volume of n-octanol in a sealed vessel. The volume ratio is typically 1:1, but can be adjusted depending on the expected LogP.

-

Agitate the vessel at a constant temperature until partitioning equilibrium is achieved (several hours).

-

Centrifuge the vessel to ensure complete separation of the two phases.

-

Carefully sample both the aqueous and n-octanol phases.

-

Quantify the concentration of the impurity in each phase using a validated HPLC method.

-

Calculate the LogP using the formula: LogP = log10 ( [Concentration in Octanol] / [Concentration in Aqueous Phase] ).

-

-

Causality: This method directly measures the distribution of the analyte between a lipophilic phase (n-octanol) and a hydrophilic phase (water), providing the most direct and accepted measure of its lipophilicity. Pre-saturation of the solvents is critical to prevent volume changes that would affect the final concentration measurements.

Section 4: Analytical Characterization and Control

A multi-faceted analytical approach is required for the definitive identification, characterization, and routine quantification of the famotidine cyanoethyl impurity.

Caption: General workflow for impurity identification and characterization.

High-Performance Liquid Chromatography (HPLC/UPLC)

HPLC is the workhorse technique for separating and quantifying impurities in pharmaceutical analysis.[12][13] Due to the polar and basic nature of famotidine and its related substances, specialized chromatographic conditions are necessary.

Expert Insight: The Role of Ion-Pairing Agents The guanidine moiety in both famotidine and the cyanoethyl impurity is strongly basic and exists in a protonated (cationic) state in typical acidic mobile phases. On a standard silica-based C18 column, this positive charge interacts with residual acidic silanol groups on the stationary phase surface, leading to severe peak tailing, poor resolution, and non-reproducible results.[14][15] To overcome this, an anionic ion-pairing agent, such as 1-hexane sodium sulfonate, is added to the mobile phase.[3][15] The hydrophobic alkyl tail of the sulfonate adsorbs onto the C18 stationary phase, while its negatively charged sulfonate head remains exposed. This effectively creates an in-situ ion-exchange surface where the cationic analytes can form a neutral ion pair, which then partitions onto the stationary phase via a standard reversed-phase mechanism. This results in symmetrical peak shapes and improved retention and resolution.[3][14]

Protocol: Stability-Indicating RP-HPLC Method for Famotidine and Impurities

-

Objective: To separate and quantify the cyanoethyl impurity from famotidine and other related substances.

-

Instrumentation: HPLC or UPLC system with a photodiode array (PDA) or UV detector.

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm (or equivalent UPLC column).

-

Mobile Phase A: Buffer containing an ion-pairing agent (e.g., 10 mM 1-Hexane sodium sulfonate) adjusted to an acidic pH (e.g., pH 3.0 with phosphoric acid).

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient: A time-based gradient from a low to high percentage of Mobile Phase B. (e.g., 5% B to 70% B over 30 minutes).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 266 nm.[3]

-

Injection Volume: 10 µL.

-

-

System Suitability: Before analysis, inject a standard solution containing famotidine and known impurities to verify resolution, tailing factor, and theoretical plates meet pre-defined criteria.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines.

Table 2: Key Validation Parameters for the Analytical Method

| Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To ensure the method can assess the analyte unequivocally in the presence of other components (e.g., other impurities, degradants). | Peak purity analysis, resolution > 2.0 between adjacent peaks. |

| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response. | Correlation coefficient (r²) ≥ 0.999. |

| Accuracy | To measure the closeness of test results to the true value. | % Recovery between 98.0% and 102.0% for spiked samples. |

| Precision | To demonstrate the consistency of results (repeatability and intermediate precision). | Relative Standard Deviation (RSD) ≤ 2.0%. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically at the reporting threshold (e.g., 0.05%). |

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits when flow rate, pH, or temperature are slightly varied. |

Mass Spectrometry (MS) and NMR Spectroscopy

While HPLC provides quantitative data, it does not provide structural information.

-

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), MS provides the mass-to-charge ratio of the impurity, which is used to confirm its molecular weight and elemental composition (with high-resolution MS). Tandem MS (MS/MS) fragments the molecule to provide further structural clues.[14][16]

-

Nuclear Magnetic Resonance (NMR): NMR is the definitive technique for structural elucidation.[14][17] By isolating a sufficient quantity of the impurity via preparative HPLC, 1H and 13C NMR spectra can be acquired to map the complete chemical structure and confirm the identity of the cyanoethyl impurity.

Section 5: Postulated Formation Pathway

The famotidine cyanoethyl impurity is a process-related impurity, meaning it is formed during the synthesis of the famotidine API. Its structure suggests it originates from a reaction involving a key thiazole intermediate and a reagent containing a cyanoethylthio group, or from a side reaction of acrylonitrile.

Caption: Postulated synthetic origin of the cyanoethyl impurity.

This side reaction competes with the main synthetic pathway. Controlling the reaction conditions and the purity of the starting materials is therefore essential to minimize the formation of this impurity.

Section 6: Regulatory Framework and Control Strategy

The control of impurities is a non-negotiable aspect of drug manufacturing governed by ICH guidelines.[5][7] The thresholds for action are based on the maximum daily dose of the drug.

Table 3: ICH Q3A(R2) Thresholds for New Drug Substances

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day total intake (whichever is lower) | 0.15% or 1.0 mg per day total intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Source: Adapted from ICH Q3A(R2) Guideline[5][7]

-

Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

-

Identification Threshold: The level above which the structure of an impurity must be determined.

-

Qualification Threshold: The level above which an impurity's biological safety must be established through toxicological studies.

The control strategy for the cyanoethyl impurity involves:

-

Process Control: Optimizing the famotidine synthesis to minimize the formation of the impurity.

-

Specification Setting: Establishing a strict acceptance criterion (limit) for the impurity in the final API based on batch data and qualification data.

-

Validated Analytical Method: Using a validated, stability-indicating HPLC method for routine release testing of every batch of famotidine API and drug product.

-

Reference Standard: Synthesizing, purifying, and fully characterizing the cyanoethyl impurity to serve as a reference standard for accurate quantification.[8]

Section 7: Conclusion

The famotidine cyanoethyl impurity represents a critical quality attribute that must be rigorously controlled to ensure the safety and quality of famotidine drug products. A thorough understanding of its physicochemical characteristics—solubility, pKa, and LogP—is foundational for developing effective purification strategies and analytical methods. The application of a multi-disciplinary analytical approach, combining chromatography (HPLC/UPLC) with spectroscopy (MS, NMR), is essential for its unambiguous identification and quantification. By integrating this scientific understanding within the robust framework of ICH guidelines, drug developers can ensure that this impurity is consistently controlled to levels that are safe for patients.

References

- 2. Famotidine | C8H15N7O2S3 | CID 5702160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. jpionline.org [jpionline.org]

- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. synthinkchemicals.com [synthinkchemicals.com]

- 9. Famotidine Cyanoethyl Impurity | CAS No.76823-93-3 [chemicea.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. US20160376245A1 - Impurity of famotidine - Google Patents [patents.google.com]

- 12. Validation of a method for the assay of related compounds in famotidine raw materials and formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fast analysis of famotidine and related substances using a Thermo Scientific Acclaim 120 C18 column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form - PubMed [pubmed.ncbi.nlm.nih.gov]

The Guanidinium Group: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Preamble: The Enduring Significance of the Guanidine Moiety

In the vast landscape of functional groups available to the medicinal chemist, few possess the unique combination of structural simplicity and profound biological relevance as the guanidine group. Comprising a central carbon atom bonded to three nitrogen atoms, this seemingly straightforward moiety is the cornerstone of the amino acid arginine, a fundamental building block of life. Its protonated form, the guanidinium cation, is characterized by a planar, Y-shaped geometry with a delocalized positive charge, granting it a remarkable ability to engage in multifaceted, high-affinity interactions with biological targets.[1][2][3] This high basicity (pKa ≈ 13.5) ensures it remains protonated under physiological conditions, making it a reliable cationic anchor for molecular recognition.[1][2]

This guide, intended for researchers and drug development scientists, moves beyond a simple catalog of guanidine-containing drugs. It aims to provide a deeper understanding of the physicochemical principles that make the guanidinium group a "privileged scaffold" in drug design. We will explore its strategic roles in drug-target interactions, dissect key synthetic methodologies, analyze structure-activity relationships, and examine its successful implementation in marketed therapeutics. The goal is to equip the reader with the foundational knowledge and practical insights required to effectively leverage this versatile functional group in the pursuit of novel therapeutic agents.[4][5]

The Physicochemical Core: Understanding the Guanidinium Cation

The potency of the guanidine group in medicinal chemistry stems directly from the unique electronic properties of its protonated state, the guanidinium cation.

Resonance Stabilization and Charge Delocalization

The positive charge of the guanidinium ion is not localized on a single atom. Instead, it is delocalized across the central carbon and all three nitrogen atoms through resonance. This delocalization is the primary reason for its high basicity and stability.[2] The symmetrical distribution of the positive charge allows the cation to act as a potent, yet diffuse, electrostatic partner in biological systems.

References

Methodological & Application

Application Notes & Protocols for the Synthesis of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-

Foreword: Strategic Importance of a Key Intermediate

Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- (CAS RN: 76823-93-3), stands as a pivotal intermediate in the synthesis of Famotidine.[1][2] Famotidine is a highly potent and selective histamine H₂ receptor antagonist, widely prescribed for the treatment of gastric ulcers and gastroesophageal reflux disease (GERD).[] The structural integrity and purity of this guanidinothiazole precursor are paramount, directly influencing the yield and quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of a robust synthetic protocol, underpinned by mechanistic insights and practical considerations for researchers and process chemists in drug development.

Retrosynthetic Analysis and Strategy

The synthesis of the target molecule, N-[4-[[(2-cyanoethyl)thio)methyl]-2-thiazolyl]guanidine, hinges on the strategic formation of a thioether linkage between a functionalized guanidinothiazole core and a cyanoethyl sidechain.

Our primary strategy, derived from established industrial processes, involves the nucleophilic substitution of a halogen on the thiazole's methyl group by a sulfur nucleophile.[1] This approach is favored for its efficiency and the ready availability of the starting materials.

Diagram 1: Retrosynthetic Analysis A simplified retrosynthetic pathway for the target molecule.

Mechanistic Considerations: The Core Reaction

The key transformation is an SN2 reaction. The thiol or thiolate anion, a potent nucleophile, attacks the electrophilic carbon of the 4-(halomethyl) group on the thiazole ring. The success of this reaction is contingent upon several factors:

-

Leaving Group: A good leaving group (e.g., Cl, Br) on the thiazole's methyl substituent is essential for facilitating the nucleophilic attack.

-

Nucleophile Activation: The sulfur nucleophile's strength is significantly enhanced under basic conditions, which deprotonate the thiol (R-SH) to the more nucleophilic thiolate (R-S⁻).

-

Solvent System: A biphasic solvent system, typically an organic solvent and water, is often employed.[1] This allows for dissolving the organic precursors while the inorganic base resides in the aqueous phase, facilitating the reaction at the interface or through phase-transfer catalysis.

-

Inert Atmosphere: The thiolate nucleophile is susceptible to oxidation, which can lead to disulfide byproduct formation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to minimize these oxidative side reactions and improve the overall yield and purity.[1]

Detailed Synthesis Protocol

This protocol is adapted from methodologies disclosed in U.S. Patent 5,856,501 A, which outlines a robust and scalable process.[1]

3.1. Materials and Reagents

| Reagent | CAS Number | Molar Mass ( g/mol ) | Notes |

| 2-Guanidino-4-chloromethylthiazole HCl | 57548-69-9 | 215.10 | Starting electrophile. Handle with care. |

| 3-Mercaptopropionitrile | 109-78-4 | 87.14 | Source of the nucleophile. Pungent odor. |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Strong base for deprotonation. |

| Toluene | 108-88-3 | 92.14 | Organic solvent. |

| Deionized Water | 7732-18-5 | 18.02 | Aqueous phase. |

| Nitrogen Gas (N₂) | 7727-37-9 | 28.01 | For creating an inert atmosphere. |

3.2. Equipment

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Condenser

-

Dropping funnel

-

Nitrogen inlet/outlet

-

Standard laboratory glassware for workup and filtration

3.3. Step-by-Step Procedure

Diagram 2: Experimental Workflow A flowchart illustrating the key steps of the synthesis protocol.

-

Inerting the System: Assemble the reaction apparatus and purge with nitrogen gas for 15-20 minutes to displace any air. Maintain a gentle positive pressure of nitrogen throughout the reaction.[1]

-

Preparation of the Nucleophile: To the reaction flask, charge toluene (200 mL) and deionized water (50 mL). Begin stirring and add 3-mercaptopropionitrile (8.7 g, 0.1 mol).

-

Base Addition: Prepare a solution of sodium hydroxide (4.4 g, 0.11 mol) in deionized water (20 mL). Add this solution dropwise to the reaction mixture over 15 minutes. This deprotonates the thiol to form the sodium thiolate salt, activating it for the subsequent reaction.

-

Temperature Control: Cool the reaction mixture to a temperature between 0 °C and 5 °C using an ice bath. The initial phase of the reaction is exothermic, and maintaining a low temperature during the addition of the electrophile is critical to control the reaction rate and minimize byproduct formation.[1]

-

Addition of the Thiazole Moiety: Add 2-guanidino-4-chloromethylthiazole hydrochloride (21.5 g, 0.1 mol) portion-wise over approximately 1 hour, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup and Isolation:

-

Once the reaction is complete, stop the stirring and allow the layers to separate.

-

Separate the lower aqueous layer and wash the upper organic (toluene) layer with deionized water (2 x 50 mL).

-

Concentrate the organic layer under reduced pressure to yield a crude solid.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent system, such as isopropanol/water, to obtain the pure Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-.

-

Filter the purified crystals, wash with a small amount of cold isopropanol, and dry under vacuum at 40-50 °C.

-

Characterization and Quality Control

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

| Parameter | Specification | Method |

| Appearance | Off-white to pale yellow solid | Visual Inspection |

| Melting Point | 128-132 °C | Melting Point Apparatus |

| Purity (HPLC) | ≥ 98% | HPLC-UV |

| Identity (¹H NMR) | Conforms to the expected chemical shifts and splitting patterns | ¹H NMR Spectroscopy |

| Identity (MS) | [M+H]⁺ at m/z ≈ 242.3 | Mass Spectrometry |

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Conduct the synthesis in a well-ventilated fume hood. 3-Mercaptopropionitrile has a strong, unpleasant odor and is toxic.

-

Reagent Handling: Handle sodium hydroxide with care as it is corrosive. The chlorinated thiazole derivative is a potential irritant and should be handled with caution.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

Application Note: A Stability-Indicating HPLC Method for the Development and Validation of Famotidine Impurity Analysis

Abstract

This application note provides a comprehensive guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of famotidine and its related impurities. The control of impurities in active pharmaceutical ingredients (APIs) is a critical regulatory requirement for ensuring the safety and efficacy of drug products. This document outlines a systematic approach, from understanding impurity profiles and forced degradation studies to method optimization and validation, in accordance with the International Council for Harmonisation (ICH) guidelines. The protocols and rationale described herein are intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Imperative for Impurity Profiling

Famotidine is a potent histamine H2-receptor antagonist widely used to treat gastric and duodenal ulcers, gastroesophageal reflux disease (GERD), and other conditions caused by excess stomach acid. As with any chemically synthesized drug substance, impurities can be introduced during manufacturing or arise from degradation upon storage.[1] These impurities, even at trace levels, can potentially impact the drug's safety and efficacy.